molecular formula C8H16O3 B6149730 3-hydroxy-2-methylheptanoic acid CAS No. 80458-09-9

3-hydroxy-2-methylheptanoic acid

Cat. No.: B6149730
CAS No.: 80458-09-9
M. Wt: 160.21 g/mol
InChI Key: VBFGDSCDTYAEBA-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methylheptanoic acid is an organic compound belonging to the class of hydroxy acids It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a heptanoic acid chain, with a methyl group (-CH₃) on the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2-methylheptanoic acid can be achieved through several methods:

    Aldol Condensation: One common method involves the aldol condensation of 2-methylbutanal with formaldehyde, followed by a Cannizzaro reaction to yield the desired hydroxy acid.

    Grignard Reaction: Another approach is the Grignard reaction, where 2-methylbutylmagnesium bromide reacts with carbon dioxide to form the corresponding carboxylic acid, which is then hydroxylated at the third carbon.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized versions of the above methods. The processes are designed to maximize yield and purity while minimizing costs and environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 2-methylheptanedioic acid.

    Reduction: Reduction of the compound can yield 3-hydroxy-2-methylheptanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction.

    Substitution Reagents: Thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed:

    Oxidation: 2-Methylheptanedioic acid.

    Reduction: 3-Hydroxy-2-methylheptanol.

    Substitution: 3-Chloro-2-methylheptanoic acid.

Scientific Research Applications

3-Hydroxy-2-methylheptanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.

    Medicine: Research is ongoing into its potential therapeutic uses, including its role as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and as a building block for polymers.

Mechanism of Action

The mechanism by which 3-hydroxy-2-methylheptanoic acid exerts its effects involves its interaction with various molecular targets and pathways:

    Enzyme Interaction: It can act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways.

    Cell Signaling: The compound may influence cell signaling pathways, impacting cellular functions and responses.

Comparison with Similar Compounds

    2-Hydroxy-3-methylpentanoic acid: Similar in structure but with a shorter carbon chain.

    3-Hydroxy-2-methylbutanoic acid: Another hydroxy acid with a different carbon chain length.

Uniqueness: 3-Hydroxy-2-methylheptanoic acid is unique due to its specific carbon chain length and the position of its functional groups, which confer distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

80458-09-9

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

3-hydroxy-2-methylheptanoic acid

InChI

InChI=1S/C8H16O3/c1-3-4-5-7(9)6(2)8(10)11/h6-7,9H,3-5H2,1-2H3,(H,10,11)

InChI Key

VBFGDSCDTYAEBA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C)C(=O)O)O

Purity

95

Origin of Product

United States

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